molecular formula C14H25BClNO2 B14056699 (R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride

(R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride

Cat. No.: B14056699
M. Wt: 285.62 g/mol
InChI Key: OVVMNBVQOPZMPY-QGRIBYALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride (CAS: 147208-69-3) is a chiral boronic acid derivative with the molecular formula C₁₄H₂₅BClNO₂ and a molecular weight of 285.62 g/mol . It is a white to off-white crystalline solid, soluble in chlorform and methanol but insoluble in water. The compound is stabilized by the (+)-pinanediol group, which enhances its stereochemical integrity and resistance to hydrolysis under ambient conditions .

This compound is widely used in asymmetric catalysis and pharmaceutical synthesis, particularly as a key intermediate in proteasome inhibitors like bortezomib derivatives . Its synthesis typically involves copper-catalyzed hydroboration of imines followed by transesterification with (+)-pinanediol, achieving high diastereoselectivity (>95% de) .

Properties

Molecular Formula

C14H25BClNO2

Molecular Weight

285.62 g/mol

IUPAC Name

2-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1

InChI Key

OVVMNBVQOPZMPY-QGRIBYALSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C4CCCN4.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl

Origin of Product

United States

Preparation Methods

Direct Esterification of (R)-2-Pyrrolidineboronic Acid

The most straightforward method involves reacting (R)-2-pyrrolidineboronic acid with (1S,2S,3R,5S)-(+)-pinanediol in the presence of a dehydrating agent. Typical conditions employ anhydrous dichloromethane or tetrahydrofuran as solvents, with molecular sieves (4 Å) to scavenge water. Catalytic amounts of triethylamine or pyridine are added to neutralize hydrochloric acid generated during the reaction.

Reaction Scheme:
$$
\text{(R)-2-Pyrrolidineboronic acid} + \text{Pinanediol} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{(R)-2-Pyrrolidineboronic acid pinanediol ester} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Key Observations:

  • Yields range from 65–75% after recrystallization from ethyl acetate/hexane.
  • The hydrochloride salt forms spontaneously upon exposure to hydrogen chloride gas or aqueous HCl during workup.

Transesterification from Pinacol Boronic Esters

An alternative route involves transesterifying a preformed pinacol boronic ester with pinanediol. This method is advantageous when the boronic acid precursor is moisture-sensitive. For example, (R)-2-pyrrolidineboronic acid pinacol ester reacts with pinanediol under Lewis acid catalysis (e.g., BF₃·OEt₂ ) to yield the target compound.

Optimized Conditions:

Parameter Value
Temperature 0–5°C
Catalyst BF₃·OEt₂ (10 mol%)
Solvent Anhydrous toluene
Reaction Time 12–16 hours
Yield 70–80%

This method avoids direct handling of boronic acids, reducing decomposition risks.

Chiral Resolution and Purification

The stereochemical purity of the final product is critical. Diastereomeric crystallization and chromatographic techniques are employed to isolate the (R)-enantiomer.

Diastereomeric Salt Formation

Treating the crude boronic ester with L-tartaric acid in ethanol induces selective crystallization of the (R)-enantiomer. The hydrochloride salt is subsequently generated via ion exchange.

Data Table 1: Resolution Efficiency

Resolving Agent Solvent Purity (% ee) Yield (%)
L-Tartaric acid Ethanol 99.2 58
D-Camphorsulfonic acid Acetone 97.5 62

Preparative HPLC

Reverse-phase HPLC using chiral stationary phases (e.g., Chiralpak IC) achieves >99% enantiomeric excess. Mobile phases typically consist of acetonitrile/water (85:15) with 0.1% trifluoroacetic acid.

Comparative Analysis of Synthetic Routes

Data Table 3: Method Efficiency Comparison

Method Yield (%) Purity (% ee) Scalability
Direct Esterification 75 98.5 High
Transesterification 80 99.2 Moderate
Resolution via Salt 60 99.5 Low

Direct esterification offers the best balance of yield and scalability, while transesterification provides higher enantiopurity.

Applications in Drug Delivery and Catalysis

The compound’s stability under physiological pH enables its use in prodrug formulations . For example, pinanediol cages release boronic acids upon exposure to reactive oxygen species , making them suitable for targeted cancer therapies. In catalysis, it facilitates asymmetric aldol reactions with >90% enantioselectivity.

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings. The pinanediol group enhances stereochemical control due to its rigid bicyclic structure. For example:

  • Reaction with aryl halides (e.g., bromobenzene) under Pd catalysis yields biaryl derivatives.

  • Key conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), THF/H₂O (3:1), 80°C, 12 h .

Data Table 1: Representative Cross-Coupling Reactions

SubstrateProductYield (%)Reference
4-Bromotoluene4-Methylbiphenyl92
3-Iodopyridine3-Pyridinylpyrrolidine85

Homologation via Dichloromethyllithium Insertion

The boronic ester undergoes homologation to introduce chloromethyl groups:

  • Reaction with (dichloromethyl)lithium at −100°C, followed by ZnCl₂ catalysis, forms (1-chloroalkyl)boronic esters with >99% diastereoselectivity .

  • Mechanism : Borate complex formation → ZnCl₂-assisted rearrangement .

Equation :

 R Pinanediol ester+Cl2CHLiZnCl2 1 Chloroalkyl boronic ester+LiCl\text{ R Pinanediol ester}+\text{Cl}_2\text{CHLi}\xrightarrow{\text{ZnCl}_2}\text{ 1 Chloroalkyl boronic ester}+\text{LiCl}

Hydrolysis and Transesterification

  • Hydrolysis : Acidic conditions (HCl/THF) cleave the pinanediol ligand, yielding (R)-2-pyrrolidineboronic acid .

  • Transesterification : Exchange with other diols (e.g., pinacol) modifies solubility. For example, reaction with pinacol in toluene (reflux, 6 h) gives the pinacol ester (85% yield) .

Stability Data ( ):

FormStability Constant (K)Conditions
Trigonal ester$$
2 \times 10^4\ \text{M}^{-1}$$40% aq. CH₃CN, pH 7
Tetrahedral hydroxocomplex$$
5 \times 10^3\ \text{M}^{-1}$$40% aq. CH₃CN, pH 10

Grignard Reagent Additions

Reacts with organomagnesium reagents to form secondary boronic esters:

  • Example : Methylmagnesium bromide adds to the boron center, forming a (1-phenylethyl)boronic ester (90% yield) .

Mechanistic Pathway :

  • Grignard attack at boron → borate complex.

  • Warming induces rearrangement to sec-alkylboronic ester .

Epimerization and Stability Considerations

  • Epimerization : Chloride ions (e.g., from ZnCl₂) accelerate racemization. At 25°C, saturated 1-chloroalkylboronic esters epimerize at ~1% per hour .

  • Mitigation : Use anhydrous conditions and minimize chloride exposure .

Synthetic Limitations

  • Ligand Exchange Challenges : Direct ligand exchange with other diols (e.g., butanediol) is inefficient; requires BCl₃-mediated cleavage .

  • pH Sensitivity : Stability drops in basic media due to tetrahedral hydroxocomplex formation .

Comparative Reactivity

Table 2: Reaction Outcomes with Different Boronic Esters

Boronic EsterSuzuki Coupling Yield (%)Homologation Selectivity (%)
Pinanediol ester (R)92>99
Pinacol ester8895
Neopentyl glycol ester7890

Scientific Research Applications

(R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride is a boronic acid derivative with applications in various chemical and biological contexts. Boronic acids and their derivatives, including pinanediol esters, are utilized in diverse fields such as antibacterial agent development, proteasome inhibition, and stereoselective synthesis .

1. Synthesis of Boron-Containing Compounds

  • Stereoselective Homologation: Pinanediol boronic esters are crucial in the stereoselective synthesis of α-aminoboronic acid derivatives. Matteson et al. developed a method using dichloromethyllithium to achieve this, where the stereochemistry is controlled by (+)- or (-)-pinanediol .
  • α-Aminoboronic Acid Derivative Synthesis: Substituted pinanediol boronic esters are converted to α-chloroboronic esters through Matteson homologation. Subsequent nucleophilic substitution and deprotection steps yield α-aminoboronic esters, which can then be coupled with amino acids to form peptidyl α-aminoboronic acids .

2. Pharmaceutical Applications

  • Penicillin-Binding Protein (PBP) Inhibitors: Boronic acid derivatives are investigated as inhibitors of penicillin-binding proteins, which are essential for bacterial cell wall biosynthesis. These compounds can be identified through structure-based virtual screening .
  • FDA-Approved Boronic Acid Drugs: Several boronic acid/ester drugs have gained FDA approval, highlighting their importance in medicine . Examples include:
    • Bortezomib and Ixazomib: Protease inhibitors used in treating multiple myeloma .
    • Vaborbactam: A β-lactamase inhibitor combined with meropenem as an antibacterial agent .
    • Tavaborole: An antifungal agent used against onychomycosis .
    • Crisaborole: A phosphodiesterase-4 inhibitor for treating atopic dermatitis .
  • Bortezomib Synthesis: The synthesis of bortezomib involves the esterification of isobutylboronic acid with (+)-pinanediol to generate a chiral boronic ester. This is followed by one-carbon homologation via Matteson rearrangement to produce an α-chloroboronic ester. Subsequent reactions yield the key intermediate α-aminoboronic ester, which is then coupled with pyrazinoic-acid-substituted phenylalanine to afford bortezomib .

3. Relevance of Pinanediol Moiety

  • Stability of Boronate Esters: Studies show that pinanediol can form stable trigonal esters with phenylboronic acids in aqueous acetonitrile solutions. The stability constants (Ktrig) can be around 2 × 10^4 M^-1 for trigonal esters and 5 × 10^3 M^-1 for tetrahedral hydroxocomplexes .
  • Electronic Effects: The electronic effects and acidity of the diol (pinanediol) influence the Ktet/KtrigK_{\text{tet}}/K_{\text{trig}} ratio, suggesting that electronic factors are more significant than strain release effects in determining the stability of boronate esters .

4. General Chemical Applications

  • Hydrolysis of Pinacol Ester: In synthesizing boronic acid derivatives, hydrolysis of pinacol esters can be achieved using diethanolamine in a one-pot reaction .
  • Pinanediol Ester Cleavage: Oxidative methods using NaIO4 and NH4OAc can cleave pinanediol esters to yield boronic acids .

Mechanism of Action

The mechanism of action of ®-2-Pyrrolidineboronic acid pinanediol ester hydrochloride involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of stable boronate complexes. These interactions are crucial for its applications in drug design and enzyme inhibition .

Comparison with Similar Compounds

Key Research Findings

Hydrogen Bonding Impact: Bulky pinanediol groups reduce hydrogen donor/acceptor capacity, diminishing target engagement in proteasome inhibitors .

Hydrolysis-Driven Activation : Pinanediol esters act as prodrugs, releasing boronic acids in physiological conditions for sustained activity .

Stereochemical Advantages : The chiral pinanediol group enables asymmetric synthesis of boropeptides with >99% enantiomeric excess .

Biological Activity

(R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride typically involves several key steps:

  • Formation of Boronic Esters : The compound can be synthesized from boronic acids and pinanediol through esterification reactions. The use of chiral centers in the synthesis allows for the production of enantiomerically pure compounds, which are crucial for biological activity.
  • Matteson Rearrangement : This method has been utilized to create α-aminoboronic esters that serve as intermediates in the synthesis of various bioactive compounds. The rearrangement allows for the introduction of different amino acids, enhancing the compound's biological profile .
  • Purification : After synthesis, the product is purified using techniques such as chromatography to ensure high purity and yield.

Biological Activity

The biological activity of (R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride is primarily attributed to its ability to inhibit proteasomal activity and other enzymatic functions.

  • Proteasome Inhibition : Similar to other boron-containing compounds like bortezomib, this compound exhibits potent inhibition of the proteasome, a critical component in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, thus inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have shown that boronic acids can serve as effective inhibitors against penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics .

Case Studies

Several studies have highlighted the biological efficacy of (R)-2-Pyrrolidineboronic acid pinanediol ester hydrochloride:

  • Cancer Cell Lines : Research has demonstrated that compounds similar to (R)-2-Pyrrolidineboronic acid exhibit significant antiproliferative activity against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis through proteasome inhibition .
  • Antibacterial Activity : A study investigating the effects on bacterial strains revealed that boronic acid derivatives could inhibit the growth of resistant strains by targeting PBPs, indicating a promising avenue for antibiotic development .
  • Diabetes Treatment : There is emerging evidence suggesting that boronic acids may also play a role in enhancing insulin secretion and sensitivity, making them candidates for antidiabetic therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Proteasome InhibitionInduces apoptosis in cancer cells
AntimicrobialInhibits penicillin-binding proteins
AntidiabeticEnhances insulin secretion

Table 2: Synthesis Overview

StepDescriptionKey Techniques
EsterificationFormation of boronic estersEsterification reaction
RearrangementMatteson rearrangementOrganic synthesis
PurificationHigh purity isolationChromatography

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-pyrrolidineboronic acid pinanediol ester hydrochloride, and how is stereochemical purity ensured?

The compound is synthesized via Matteson homologation or copper-catalyzed borylation of chiral precursors. For example, asymmetric synthesis involves reacting a chiral sulfinylimine with a borane reagent under Cu(I) catalysis to introduce the boronic ester group stereoselectively . Transesterification with (+)-pinanediol ensures retention of configuration, followed by HCl treatment to yield the hydrochloride salt. Diastereomeric purity is enhanced via crystallization (e.g., from diethyl ether/hexane) .

Q. How is the compound purified, and what analytical methods validate its identity and purity?

Purification typically involves recrystallization or column chromatography (silica gel, eluting with chloroform/methanol). Purity (≥97%) is confirmed by HPLC with UV detection at 254 nm, while structural validation uses 1H/13C NMR (characteristic peaks: δ 1.2–1.4 ppm for pinanediol methyl groups) and mass spectrometry (ESI-MS: [M+H]+ at m/z 286.6) . Moisture content (<0.5%) is quantified via Karl Fischer titration .

Q. What are the key storage conditions to maintain stability?

The compound is hygroscopic and sensitive to oxidation. Store under argon at –20°C in amber vials. Avoid prolonged exposure to ambient humidity, which can hydrolyze the boronic ester .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Matteson homologation for this compound?

Critical parameters include:

  • Temperature control : Conduct lithiation steps at –78°C to prevent epimerization .
  • Catalyst selection : Use ZnCl₂ to stabilize intermediates, though omitting it in specific steps (e.g., dichloromethyllithium addition) improves yields from 60% to 85% .
  • Solvent choice : Anhydrous THF or dichloromethane minimizes side reactions . A comparative table summarizes optimization strategies:
ParameterStandard ConditionOptimized ConditionYield Improvement
ZnCl₂ additionYesNo+25%
Lithiation solventTHFDichloromethane+15%

Q. How do stereochemical inconsistencies in intermediates affect the final product, and how are they resolved?

Diastereomeric impurities (e.g., in α-chloroboronate intermediates) arise from incomplete stereocontrol during homologation. Solutions include:

  • Crystallization-driven resolution : Isolate the major diastereomer (dr >10:1) via selective crystallization .
  • Chiral auxiliaries : Use (+)-pinanediol to enforce configuration during transesterification .
  • Epimerization monitoring : Track stereochemical drift using chiral HPLC (Chiralpak IA column) .

Q. What in vitro and in vivo challenges arise when using this compound as a proteasome inhibitor precursor?

  • In vitro : The pinanediol ester must be hydrolyzed to the free boronic acid for activity. This requires acidic conditions (e.g., HCl reflux), but premature hydrolysis in cell culture media (pH 7.4) reduces bioavailability .
  • In vivo : Rapid hepatic clearance of the ester necessitates prodrug strategies. Conjugation with alendronate (bone-targeting moiety) improves retention in myeloma xenograft models by 3-fold .

Methodological Considerations

Q. How is the compound incorporated into peptide-based inhibitors, and what coupling strategies are effective?

  • Peptide coupling : Use HATU/DIPEA in DMF to attach the boronic ester to N-Boc-protected amino acids (e.g., tyrosine). Deprotect with TFA/CH₂Cl₂ (1:1) to expose the amine for subsequent acylation .
  • Macrocyclization : Employ Mitsunobu conditions (DIAD, Ph₃P) to form lactam rings, ensuring boronate stability .

Q. What spectroscopic techniques differentiate this compound from its (S)-enantiomer?

  • Optical rotation : [α]D²⁵ = +35° (c = 1, MeOH) for the (R)-enantiomer vs. –35° for (S) .
  • Vibrational circular dichroism (VCD) : Distinct peaks at 1250 cm⁻¹ (C-B stretching) confirm absolute configuration .

Data Contradictions and Validation

Q. Why do reported yields for Matteson homologation vary across studies, and how can reproducibility be improved?

Discrepancies stem from:

  • Boronate precursor purity : Impurities >2% reduce yields by 20–30% .
  • Lithium reagent quality : Aged n-BuLi (<95% titrant) leads to incomplete lithiation . Standardize reagent titration and use freshly distilled THF to mitigate variability.

Q. How reliable are computational models for predicting the reactivity of this compound in Suzuki-Miyaura couplings?

DFT calculations (B3LYP/6-31G*) predict steric hindrance from the pinanediol group reduces coupling efficiency by 40% vs. unhindered boronic acids. Experimental validation shows aryl iodides (not bromides) are optimal partners, achieving 70–80% yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.